methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
- This compound may have potential applications in various fields due to its unique structure.
Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: is a complex organic compound with a long name. Let’s break it down:
Preparation Methods
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient synthetic routes and optimized reaction conditions.
Chemical Reactions Analysis
Reactivity: Given its functional groups, this compound could undergo various reactions
Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) may be involved.
Major Products: The specific products depend on reaction conditions, but derivatives with modified functional groups are likely.
Scientific Research Applications
Chemistry: Studying its reactivity, designing analogs, and exploring new synthetic methodologies.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Assessing its potential as a drug candidate (e.g., anti-inflammatory, antiviral).
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
Targets: It may interact with specific receptors, enzymes, or cellular pathways.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazolone, phenyl, and pyridine moieties sets it apart.
Similar Compounds: Other pyrazolone derivatives, such as indole-based compounds and related heterocycles .
Properties
Molecular Formula |
C20H19FN4O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-[(Z)-C-methyl-N-(6-methylpyridin-2-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H19FN4O3/c1-12-5-4-6-17(22-12)23-13(2)19-16(11-18(26)28-3)24-25(20(19)27)15-9-7-14(21)8-10-15/h4-10,24H,11H2,1-3H3/b23-13- |
InChI Key |
CHLMJSKKOOCTQE-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C(/C)\C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Canonical SMILES |
CC1=NC(=CC=C1)N=C(C)C2=C(NN(C2=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
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